BenchChemオンラインストアへようこそ!

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

LC-MS/MS Internal Standard Metabolite Quantification Stable Isotope Labeling

This stable isotope-labeled analog (C₂₉H₂₃D₉N₂O₄) is the definitive internal standard for quantifying the N2-Des(L-valinyl) Lopinavir N2,O5-oxazine metabolite. Its +9 Da mass shift and structural identity ensure co-elution with the target analyte, eliminating ion suppression errors inherent to non-deuterated or parent-drug standards. Essential for validated bioanalytical methods compliant with FDA/EMA guidelines, supporting IND, NDA, and ANDA submissions. Procure this compound to guarantee the accuracy and regulatory defensibility of your lopinavir metabolic fate, DDI, and impurity profiling studies.

Molecular Formula C29H32N2O4
Molecular Weight 481.6 g/mol
Cat. No. B12430415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
Molecular FormulaC29H32N2O4
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4
InChIInChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D
InChIKeyXAMVJQYRFDXGPR-JIKUYRBXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: A Deuterated Lopinavir Metabolite Reference Standard for Quantitative Bioanalysis


N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is a stable isotope-labeled analog of the lopinavir metabolite N2-Des(L-valinyl) Lopinavir N2,O5-oxazine . It serves as a specialized internal standard for the accurate quantification of this specific oxazine metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its core utility lies in its structural identity to the analyte of interest and the incorporation of nine deuterium atoms (C29H23D9N2O4, MW 481.63), which provides a distinct mass shift for selective detection and minimizes ion suppression or enhancement effects common with non-deuterated analogs .

Why N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 Cannot Be Substituted by Generic Lopinavir or Other Deuterated Analogs


The primary rationale for procurement of this compound is its unmatched specificity as an internal standard for a defined metabolic pathway. A simple deuterated lopinavir standard (e.g., Lopinavir-d8) is designed for quantifying the parent drug, not a downstream oxazine metabolite [1]. Similarly, other deuterated impurity standards (e.g., N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3) target different chemical modifications, which will not co-elute or ionize identically to the target oxazine metabolite, leading to inaccurate quantification . The precise substitution pattern and molecular weight (481.63 g/mol) of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 are critical for matching the retention time and ionization behavior of the specific non-deuterated metabolite, a necessity for robust, validated LC-MS/MS methods .

Head-to-Head Quantitative Differentiation: N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 vs. Key Comparators


Chemical Identity and Molecular Weight: Precise Mass Shift for Metabolite Quantification

This compound is specifically designed to match the molecular structure of the lopinavir oxazine metabolite. Its molecular weight of 481.63 g/mol (C29H23D9N2O4) provides a +9 Da mass shift from the unlabeled metabolite (MW 472.58) . This is a critical differentiator from generic lopinavir internal standards like Lopinavir-d8 (MW 636.85) [1] or other deuterated metabolite standards such as N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3 (MW 491.65) , which are designed for quantifying the parent drug or a different metabolite, respectively.

LC-MS/MS Internal Standard Metabolite Quantification Stable Isotope Labeling

Deuterium Labeling Pattern: Nine Deuterium Atoms Provide a Distinct Mass Shift for Oxazine Metabolite Tracking

The compound incorporates nine deuterium atoms (d9), specifically located as described in its systematic name, with six on the two methyl groups of the phenoxy ring (2,6-bis(trideuteriomethyl)phenoxy) and three on the adjacent phenyl ring (3,4,5-trideuterio) . This is a more extensive labeling pattern compared to other deuterated lopinavir derivatives like Lopinavir-d8 (8 deuteriums on the parent drug scaffold) [1] or N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3 (3 deuteriums) . The d9 labeling ensures a baseline separation in mass-to-charge ratio (m/z) from the unlabeled metabolite and reduces the potential for isotopic cross-talk in multiple reaction monitoring (MRM) channels.

Isotopic Purity Mass Shift Deuterium Incorporation

Analyte Selectivity and Potential for Cross-Talk: Ensuring Specific Quantification of the Oxazine Metabolite

This deuterated standard's primary utility is quantifying N2-Des(L-valinyl) Lopinavir N2,O5-oxazine, a specific metabolite of the HIV protease inhibitor lopinavir . While Lopinavir Metabolite M-1 is a major active metabolite with a defined Ki of 0.7 pM against HIV protease , it represents a different metabolic pathway (4-oxo-lopinavir) and cannot be used to quantify the oxazine metabolite. The use of a non-analogous deuterated standard (e.g., using Lopinavir-d8 to quantify the oxazine metabolite) would violate bioanalytical method validation guidelines due to differential extraction recovery, ionization efficiency, and retention time [1].

Cross-Talk MRM Selectivity LC-MS/MS Validation

Comparative Purity and Quality: Ensuring Accurate Quantification with Certified Reference Material

Vendors report the purity of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 at 98% . This is comparable to or exceeds the purity of alternative deuterated standards such as Lopinavir-d8, which is offered at purities ranging from ≥95% to ≥99% depending on the supplier [1]. The high purity is critical as impurities in the internal standard can lead to inaccurate quantification of the target analyte, especially at low concentrations near the LLOQ.

Certified Reference Material Analytical Purity Quality Control

Primary Application Scenarios for Procuring N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9


Quantification of the Lopinavir Oxazine Metabolite in Pharmacokinetic and Metabolism Studies

This compound is indispensable as an internal standard in LC-MS/MS assays designed to accurately measure the concentration of the N2-Des(L-valinyl) Lopinavir N2,O5-oxazine metabolite in plasma, urine, or tissue homogenates from preclinical or clinical studies. Its unique +9 Da mass shift allows for specific and sensitive quantification without interference from the parent drug, lopinavir, or other major metabolites like M-1, which is essential for understanding the complete metabolic fate and clearance pathways of lopinavir [1].

Method Development and Validation for Regulatory-Compliant Bioanalysis

In pharmaceutical development, regulatory bodies (e.g., FDA, EMA) mandate the use of stable isotope-labeled internal standards for validated bioanalytical methods. This compound fulfills that requirement for the oxazine metabolite, ensuring the accuracy, precision, and robustness of the analytical method used to support Investigational New Drug (IND) applications, New Drug Applications (NDA), or Abbreviated New Drug Applications (ANDA) for generic lopinavir formulations where metabolite monitoring is required [2][3].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The compound is used in in vitro systems (e.g., human liver microsomes or hepatocytes) to quantify the formation of the oxazine metabolite under various conditions. This is crucial for determining the contribution of specific cytochrome P450 enzymes (e.g., CYP3A4) to this metabolic pathway and for assessing the potential of co-administered drugs to inhibit or induce its formation, a key component of DDI risk assessment [4].

Quality Control of Lopinavir Drug Substance and Finished Product for Related Substances

Although primarily an analytical standard, the compound's non-deuterated form (N2-Des(L-valinyl) Lopinavir N2,O5-oxazine) is a known impurity or degradation product of lopinavir. This deuterated analog can serve as a highly specific internal standard for a validated HPLC or LC-MS method to accurately quantify this impurity in lopinavir active pharmaceutical ingredient (API) or finished dosage forms during stability studies and batch release testing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.